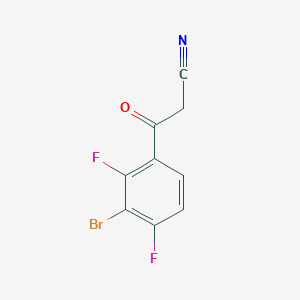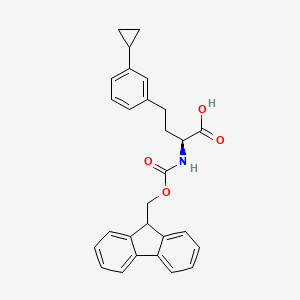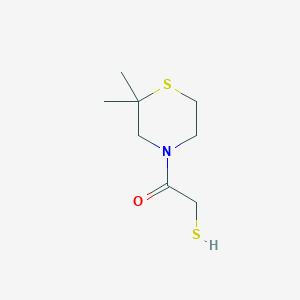
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiomorpholine ring and a sulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable ethanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The thiomorpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ethanone moiety results in the formation of the corresponding alcohol.
Scientific Research Applications
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one: shares structural similarities with other organosulfur compounds, such as thiomorpholine derivatives and ethanone-based compounds.
Thiomorpholine: A related compound with a similar ring structure but lacking the ethanone moiety.
Sulfanyl ethanones: Compounds that contain a sulfanyl group attached to an ethanone backbone but may have different substituents on the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiomorpholine ring and a sulfanyl ethanone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H15NOS2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)-2-sulfanylethanone |
InChI |
InChI=1S/C8H15NOS2/c1-8(2)6-9(3-4-12-8)7(10)5-11/h11H,3-6H2,1-2H3 |
InChI Key |
JQISAQPDIZXITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)C(=O)CS)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)

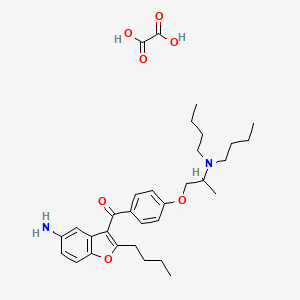
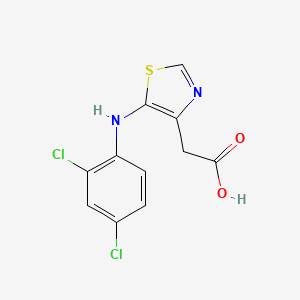
![N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12843355.png)
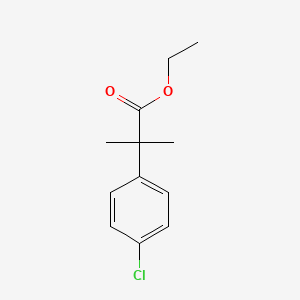

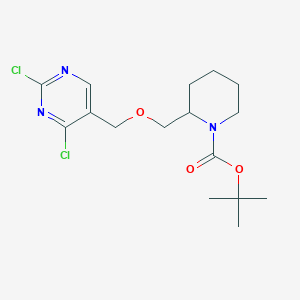

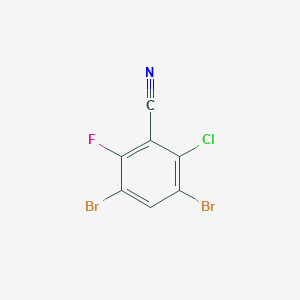
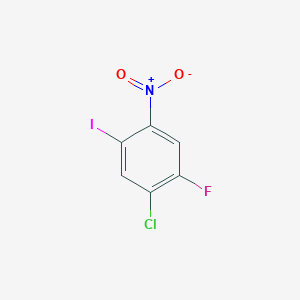
![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
